molecular formula C14H25N5OS B8594873 Cyclohexanecarboxamide, N-ethyl-N-(3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)- CAS No. 80085-38-7

Cyclohexanecarboxamide, N-ethyl-N-(3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)-

Cat. No.: B8594873
CAS No.: 80085-38-7
M. Wt: 311.45 g/mol
InChI Key: UFWASESOQFUAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxamide, N-ethyl-N-(3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)- is a useful research compound. Its molecular formula is C14H25N5OS and its molecular weight is 311.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanecarboxamide, N-ethyl-N-(3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanecarboxamide, N-ethyl-N-(3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

80085-38-7

Molecular Formula

C14H25N5OS

Molecular Weight

311.45 g/mol

IUPAC Name

N-ethyl-N-[3-(1-methyltetrazol-5-yl)sulfanylpropyl]cyclohexanecarboxamide

InChI

InChI=1S/C14H25N5OS/c1-3-19(13(20)12-8-5-4-6-9-12)10-7-11-21-14-15-16-17-18(14)2/h12H,3-11H2,1-2H3

InChI Key

UFWASESOQFUAQE-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCSC1=NN=NN1C)C(=O)C2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Methyl-5-[3-(N-ethylamino)propylthio]-1,2,3,4-tetrazole (1 g) is dissolved in a mixture of acetone (50 ml) and water (10 ml). To the mixture is added potassium carbonate (0.7 g) and thereto is added dropwise with stirring cyclohexanecarboxylic acid chloride (0.9 g) under ice-cooling. Stirring is continued for 2 hours under ice-cooling. After acetone is distilled off, water is added to the resulting residue and the mixture is extracted with chloroform. The chloroform solution is washed with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride and dried over sodium sulfate. Chloroform is distilled off and then the residue is purified by column chromatography (Wakogel C-200), followed by eluting with chloroform to give 1-methyl-5-[3-(N-ethyl-N-cyclohexylcarbonylamino)propylthio]-1,2,3,4-tetrazole (0.9 g), colorless liquid, nD23.5 =1.5267.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.